

# Clinical Benefit Response of Gedatolisib in Endometrial Cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

| Trial / Study Phase | Patient Population / Biomarker Status | Clinical Benefit Response (CBR) Rate | Key Findings and Context |
|---------------------|---------------------------------------|--------------------------------------|--------------------------|
|---------------------|---------------------------------------|--------------------------------------|--------------------------|

| **Phase II (NCT01420081)** [1] | Recurrent endometrial cancer (Stathmin-low) | **53% (10/19 patients)** [1] | • CBR (complete/partial response or stable disease  $\geq 16$  weeks) was met only in the stathmin-low arm. • Stathmin-high expression did **not** correlate with greater efficacy (CBR: 26%, 5/19) [1]. | | **Phase II (NCT01420081)** [1] | Recurrent endometrial cancer (Stathmin-high) | **26% (5/19 patients)** [1] | • The stathmin-high arm did not meet the criteria to proceed in the trial [1]. |

## Experimental Protocol & Trial Design

The data in the table comes from a randomized, non-comparative phase II study. Here is a detailed breakdown of the key methodological aspects [1]:

- **Objective:** To assess the clinical benefit response of two dual PI3K/mTOR inhibitors, PF-04691502 and **gedatolisib** (PF-05212384), in patients with recurrent endometrial cancer after platinum-containing chemotherapy.
- **Study Design:** The main study used a **Simon two-stage design** with four independent arms. Patients were assigned to putative "PI3K-basal" (PF-04691502 or **gedatolisib**) or "PI3K-activated" (PF-04691502 or **gedatolisib**) arms based on their tumor's stathmin expression (low vs. high).

- **Primary Endpoint:** Clinical benefit response, defined as a complete response (CR), partial response (PR), or stable disease (SD) for  $\geq 16$  weeks.
- **Treatment Administration:** **Gedatolisib** was administered via **weekly intravenous infusion**.
- **Patient Population:** The analysis for **gedatolisib** included 19 patients in the stathmin-low arm and 19 in the stathmin-high arm.

## The PI3K/AKT/mTOR (PAM) Pathway and Gedatolisib's Action

**Gedatolisib** is a potent, dual pan-PI3K and mTORC1/2 inhibitor. The following diagram illustrates the signaling pathway it targets.



Click to download full resolution via product page

This comprehensive inhibition is the proposed mechanism behind its anti-tumor activity. In the context of the clinical trial, **stathmin** was investigated as a potential biomarker to predict which patients would derive the most benefit from **gedatolisib** treatment [1].

## Interpretation and Future Directions

The phase II data suggests that **gedatolisib** has moderate activity in recurrent endometrial cancer, with a clinically meaningful benefit rate particularly in the stathmin-low patient subgroup [1]. This indicates that **stathmin expression could serve as a predictive biomarker** for patient selection, though this requires validation in larger studies.

It is worth noting that while current research is heavily focused on its application in breast cancer (with ongoing Phase 3 trials like VIKTORIA-1 and VIKTORIA-2) [2] [3], non-clinical studies continue to support the development of **gedatolisib**, in combination with other agents like CDK4/6 inhibitors or hormonal therapy, for the treatment of gynecologic cancers [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A randomized phase II non-comparative study of PF-04691502 and... [pubmed.ncbi.nlm.nih.gov]
2. Improves PFS in PIK3CA-WT HR+/HER2- Breast Gedatolisib Cancer [targetedonc.com]
3. Celcuity Announces First Patient Dosed in Phase... [finance.yahoo.com]
4. Functional Assessments of Gynecologic Cancer ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Benefit Response of Gedatolisib in Endometrial Cancer]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548378#gedatolisib-clinical-benefit-response-rate-endometrial-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)